molecular formula C7H9N3O B2919074 5-Methylpyridine-3-carbohydrazide CAS No. 808127-97-1

5-Methylpyridine-3-carbohydrazide

Cat. No.: B2919074
CAS No.: 808127-97-1
M. Wt: 151.169
InChI Key: NAVCFSQHLVLTQF-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-carbohydrazide is an important chiral intermediate used in the synthesis of sulfonamides . It has a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .


Synthesis Analysis

The compound can be prepared by a process called the Corey-Chaykovsky reaction, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde . This process is a bottleneck in the synthesis of sulfonamides due to its lack of stereospecificity and high reactivity with water . It has been shown that this compound can be synthesized using a more effective process, such as one involving the use of sodium metal and methylformamide .


Molecular Structure Analysis

The molecular structure of this compound has been determined by various spectral approaches . The structure is characterized by a pyridine ring substituted at one or more positions by a methyl group .


Chemical Reactions Analysis

This compound is used in the synthesis of sulfonamides . The Corey-Chaykovsky reaction is a key step in its synthesis, which involves the addition of methyl acetoacetate to 3-hydroxybenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .

Scientific Research Applications

Synthesis and Characterization

5-Methylpyridine-3-carbohydrazide serves as a precursor in the synthesis of various novel compounds with potential applications in medicinal chemistry and material science. It undergoes condensation with different aromatic aldehydes to form hydrazones, which can further react to produce thiazolidine-4-ones. These compounds have been characterized by analytical and spectral data, indicating the broad utility of this compound in synthetic organic chemistry (A. Solankee, Pankit Solankee, & H. Patel, 2008).

Antibacterial Applications

Derivatives of this compound, such as 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds have demonstrated good antibacterial activity at lower concentrations compared to standard antibiotics, making them promising candidates for the development of new antibacterial agents (S. Nayak & B. Poojary, 2019).

Antimicrobial and Antitumor Activities

Studies have shown that this compound derivatives possess potent antimicrobial and antitumor activities. Compounds synthesized from this compound have been evaluated for their antibacterial activity against a range of bacterial strains and have shown promising results. Additionally, these compounds have exhibited significant antitumor activities, suggesting their potential as therapeutic agents in cancer treatment (S. Gomha, T. Salah, & A. Abdelhamid, 2014).

Properties

IUPAC Name

5-methylpyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCFSQHLVLTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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